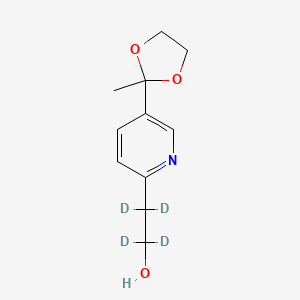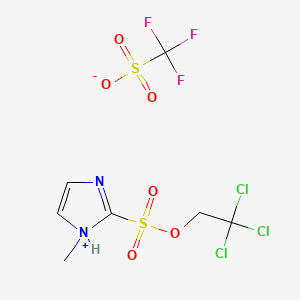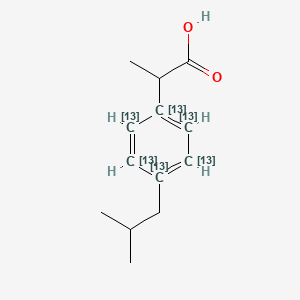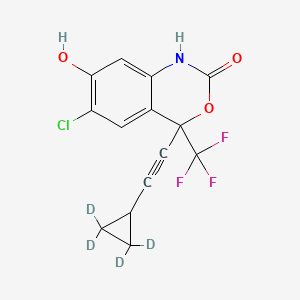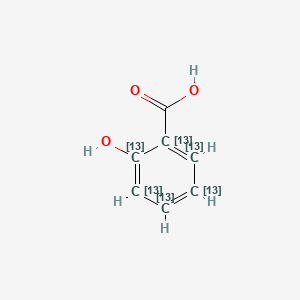
Acide salicylique-13C6
Vue d'ensemble
Description
Salicylic Acid-13C6 is a stable isotope labelled form of salicylic acid . It is used as a reference standard in analytical testing within the food and beverage sector . Salicylic acid is an over-the-counter skin care ingredient found in various formulations, including shampoos, cleaners, serums, and lotions . It has many skin benefits, including reducing acne and blackheads, treating warts, corns, dandruff, psoriasis, and reducing wrinkles .
Synthesis Analysis
Salicylic acid is synthesized by reacting it with an excess of acetic anhydride . A small amount of a strong acid is used as a catalyst to speed up the reaction . In this process, sulfuric acid is often used as the catalyst . The excess acetic anhydride is quenched (reacted) with the addition of water .Molecular Structure Analysis
The molecular formula of Salicylic Acid-13C6 is 13C6 C H6 O3 . The structure of salicylic acid can be viewed using Java or Javascript .Chemical Reactions Analysis
To prepare aspirin, salicylic acid is reacted with an excess of acetic anhydride . A small amount of a strong acid is used as a catalyst which speeds up the reaction . In this experiment, sulfuric acid will be used as the catalyst . The excess acetic anhydride will be quenched (reacted) with the addition of water .Physical and Chemical Properties Analysis
Salicylic Acid-13C6 is a neat product with a molecular weight of 144.08 . It is a crystalline organic carboxylic acid with keratolytic, bacteriostatic, and fungicidal properties .Applications De Recherche Scientifique
Recherche sur la réponse au stress des plantes
L'acide salicylique joue un rôle crucial dans les mécanismes de défense des plantes, en particulier en réponse au stress abiotique tel que le sel et la chaleur. Des études ont montré qu'il peut réguler l'expression des gènes liés à la tolérance au stress, comme le gène de la synthase d'isochorismate (ICS) chez les pistachiers . L'Acide salicylique-13C6 marqué isotopiquement peut être utilisé pour suivre la voie de biosynthèse et étudier sa régulation dans des conditions de stress.
Criminalistique alimentaire et des boissons
En science alimentaire, l'This compound est utilisé comme étalon analytique pour garantir l'intégrité des produits alimentaires. Il aide à détecter l'adultération et la contamination en fournissant une référence fiable pour la comparaison dans les analyses par spectrométrie de masse .
Tolérance au stress thermique chez les plantes
La génétique de l'acide salicylique est étudiée pour son rôle dans l'amélioration de la tolérance au stress thermique chez les plantes. Une application foliaire d'acide salicylique a été observée pour réguler le rendement et les réponses nutritionnelles chez les concombres de serre sous des températures élevées . L'utilisation de l'This compound permet un suivi précis de sa distribution et de ses effets dans les tissus végétaux au cours de ces études.
Chimie analytique
En tant qu'étalon analytique, l'This compound est crucial pour la quantification et l'identification précises des composés dans des mélanges complexes à l'aide de techniques telles que la chromatographie liquide-spectrométrie de masse (LC-MS). Il garantit la précision des méthodes analytiques dans divers domaines de recherche .
Résistance aux maladies dans les cultures
La recherche a indiqué que l'acide salicylique peut améliorer la résistance aux maladies dans les cultures. Par exemple, il a été démontré qu'il favorise la récupération de l'infection par Magnaporthe grisea chez le riz en régulant les voies de transduction du signal . Le marquage isotopique avec 13C6 permet une analyse protéomique détaillée et une compréhension de son rôle en tant que molécule de signalisation.
Mécanisme D'action
Target of Action
Salicylic Acid-13C6, a variant of Salicylic Acid (SA), primarily targets key enzymes and proteins involved in plant immunity and stress responses . It interacts with transcription factors, altering gene expression, and is instrumental in controlling the expression of pathogenesis-related (PR) genes through nonexpressor of PR genes 1 (NPR1) proteins .
Mode of Action
Salicylic Acid-13C6 modulates the activity of cyclooxygenase-1 (COX-1) enzyme to decrease the formation of pro-inflammatory prostaglandins . It may competitively inhibit prostaglandin formation . Its antirheumatic (nonsteroidal anti-inflammatory) actions are a result of its analgesic and anti-inflammatory mechanisms .
Biochemical Pathways
Salicylic Acid-13C6 is synthesized from chorismate, derived from the shikimate pathway . Two SA biosynthetic pathways have been elucidated in plants, namely, the isochorismate synthase (ICS) and the phenylalanine ammonia-lyase (PAL) pathways .
Pharmacokinetics
After oral administration, Salicylic Acid-13C6 is rapidly absorbed and hydrolyzed to salicylic acid by nonspecific esterases in the liver and, to a lesser extent, the stomach . Both aspirin and salicylic acid are bound to serum albumin and distributed in the synovial cavity, central nervous system, and saliva . The serum half-life of salicylic acid is dose-dependent .
Result of Action
Salicylic Acid-13C6 plays a critical role in plant immunity against biotrophic and hemibiotrophic pathogens . It also impacts wider cellular functions through crosstalk with other plant hormones . It executes its many functions through intricate regulation at multiple steps .
Action Environment
Environmental factors such as climate change, which imposes several abiotic stresses on crop production systems, can influence the action of Salicylic Acid-13C6 . These abiotic stresses include extreme temperatures, drought, and salinity, which expose agricultural fields to more vulnerable conditions and lead to substantial crop yield and quality losses .
Safety and Hazards
Orientations Futures
Recent developments in salicylic acid biology research indicate that it plays an important role in regulating plant disease resistance and abiotic stress tolerance . Future research on the involvement of circadian rhythm-, autophagy-, and viral RNA silencing-related genes in SA-mediated plant defense is predicted .
Analyse Biochimique
Biochemical Properties
Salicylic Acid-13C6, like its parent compound, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it directly and irreversibly inhibits COX-1 and COX-2, decreasing the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes .
Cellular Effects
Salicylic Acid-13C6 impacts various types of cells and cellular processes. It influences cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . For example, it plays important signaling roles in resistance against biotrophic and hemi-biotrophic phytopathogens .
Molecular Mechanism
The molecular mechanism of Salicylic Acid-13C6 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily reducing the biosynthesis of prostaglandins by inhibiting cyclooxygenase (COX) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Salicylic Acid-13C6 change over time. It has a limited shelf life, and its stability and degradation over time have been studied . The solubility values are enhanced with mass fraction of each DES and temperature .
Dosage Effects in Animal Models
The effects of Salicylic Acid-13C6 vary with different dosages in animal models . For instance, the salicylic ester of acetic acid, aspirin (acetylsalicylic acid), is available in several different dosage forms for various animals .
Metabolic Pathways
Salicylic Acid-13C6 is involved in several metabolic pathways. It is synthesized from chorismate, which is derived from the shikimate pathway . It also undergoes several modifications to carry out specific functions .
Transport and Distribution
Salicylic Acid-13C6 is transported and distributed within cells and tissues. The intercellular and long-distance transport along phloem depends on the presence or absence of SA . As a result of sucrose influx in heterotrophic tissues, the content of sucrose in the sink organs may increase .
Subcellular Localization
The subcellular localization of Salicylic Acid-13C6 and its effects on activity or function have been studied. For instance, the MPK3 protein, which has sustained MPK3 activity and accumulation, can affect its subcellular localization .
Propriétés
IUPAC Name |
6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSDEFSMJLZEOE-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676140 | |
| Record name | 2-Hydroxy(~13~C_6_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.077 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189678-81-6 | |
| Record name | 2-Hydroxy(~13~C_6_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


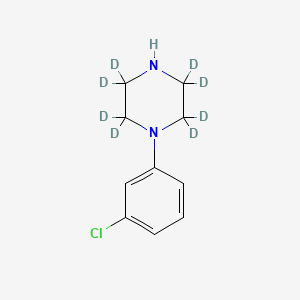
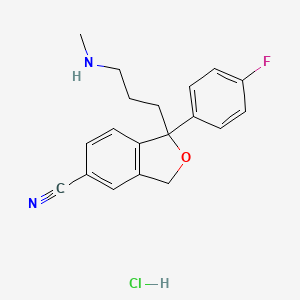
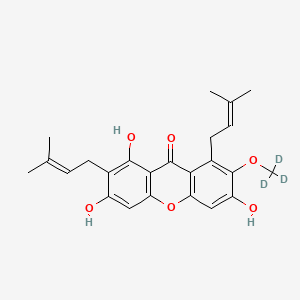
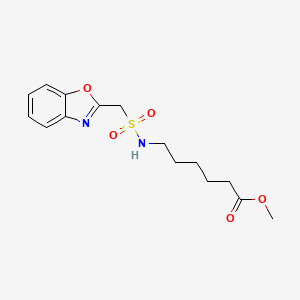


![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione](/img/structure/B563789.png)
![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde](/img/structure/B563790.png)
